molecular formula C10H14N6O4 B015950 8-Aminoadenosine CAS No. 3868-33-5

8-Aminoadenosine

Cat. No. B015950
CAS RN: 3868-33-5
M. Wt: 282.26 g/mol
InChI Key: DVGWFQILDUEEGX-UUOKFMHZSA-N
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Description

Synthesis Analysis

The synthesis of 8-Aminoadenosine and its derivatives involves several chemical reactions, including the Schiemann reaction for introducing the amino group at the 8th position. For instance, Ikehara and Yamada (1971) attempted to obtain 8-fluoroadenosine through the conversion of 8-aminoadenosine but primarily resulted in 8-fluoroadenine and 8-oxyadenine due to the lability of the nucleosidic linkage (Ikehara & Yamada, 1971). This highlights the challenges in synthesizing 8-substituted adenosine derivatives.

Molecular Structure Analysis

The molecular structure of 8-substituted adenosines, such as 8-bromoadenosine, reveals that these compounds can exist in the syn conformation, contrasting the more typical anti conformation found in purine nucleosides. The introduction of a substituent at the 8-position influences the rotational isomerism, as demonstrated by Tavale and Sobell's study on 8-bromoguanosine and 8-bromoadenosine (Tavale & Sobell, 1970).

Chemical Reactions and Properties

The introduction of an amino group at the 8th position significantly affects the chemical behavior of adenosine. For example, Cartwright et al. (1976) demonstrated that thiols could react with 8-azidoadenosine derivatives at room temperature to yield 8-aminoadenosine derivatives, indicating base-catalyzed reactions that are particularly rapid with dithiols (Cartwright, Hutchinson, & Armstrong, 1976).

Physical Properties Analysis

The physical properties of 8-aminoadenosine derivatives, such as solubility, melting point, and spectral characteristics, are crucial for their potential applications. However, specific details on these properties are not provided in the cited literature, indicating a gap in the current understanding of 8-aminoadenosine's physical characteristics.

Chemical Properties Analysis

8-Aminoadenosine's chemical properties, including reactivity, stability, and interactions with other molecules, are influenced by the amino group at the 8th position. For instance, the study on the one-electron reduction of 8-bromo-2-aminoadenosine by Kaloudis et al. (2008) explores the electron adduct formation and subsequent reactions, highlighting the unique chemical behavior induced by the 8-amino substitution (Kaloudis, D'Angelantonio, Guerra, Gimisis, Mulazzani, & Chatgilialoglu, 2008).

Scientific Research Applications

  • Cancer Therapy : 8-Aminoadenosine has been found to reduce glucose consumption in multiple myeloma cells, activating autophagy. This suggests its potential in killing and sensitizing cancer cells to chemotherapy (Shanmugam et al., 2009).

  • Inhibitor of Human Concentrative Nucleoside Transporter 2 : Derivatives of 8-aminoadenosine show potential as new inhibitors of this transporter, possibly helping in controlling serum urate levels derived from dietary purines (Tatani et al., 2015).

  • Radiosensitizing Agent for Solid Tumors : Studies indicate that 8-aminoadenosine enhances radiation-induced cell death in solid tumor cells, suggesting its use as a radiosensitizing agent (Meike et al., 2011).

  • Treatment of Malaria : 8-aminoquinoline therapy provides insights for improved practice and the discovery of new drugs that do not harm G6PD-deficient patients (Baird, 2019).

  • Selective Toxicity Towards T Lymphoblasts : 8-aminoguanosine has shown selective toxicity towards T lymphoblasts, related to deoxyguanosine triphosphate accumulation in treated cells, but not B cells (Kazmers et al., 1981).

  • Biochemical Studies : Research on 8-aminoadenosine and its derivatives like 8-methylaminoadenosine and 8-dimethylaminoadenosine has provided insights into their structural impact on the rate of cleavage of glycosyl bonds (Hovinen et al., 1991).

  • Use in Microscopy Studies : 8-Vinyladenosine (8VA) has been used as a two-photon probe for microscopy studies due to its significant difference dipole moment compared to 2-aminopurine (2AP) (Kodali et al., 2010).

  • Potential in Mantle Cell Lymphoma Treatment : 8-Aminoadenosine inhibits Akt/mTOR and Erk signaling in mantle cell lymphoma, suggesting its potential as a targeted therapy (Dennison et al., 2010).

Safety And Hazards

8-Aminoadenosine is classified as Acute toxicity, Oral (Category 3), H301 according to the safety data sheet . It is toxic if swallowed . After handling, skin should be washed thoroughly . If swallowed, it is advised to immediately call a poison center or doctor .

properties

IUPAC Name

(2R,3R,4S,5R)-2-(6,8-diaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6O4/c11-7-4-8(14-2-13-7)16(10(12)15-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,15)(H2,11,13,14)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGWFQILDUEEGX-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C(=N2)N)C3C(C(C(O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Aminoadenosine

CAS RN

3868-33-5
Record name 8-Aminoadenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003868335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3868-33-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
331
Citations
JB Dennison, M Shanmugam, ML Ayres… - Blood, The Journal …, 2010 - ashpublications.org
… Given that MCL is sensitive to mTOR and PI3K/Akt inhibitors, we hypothesized that MCL would be responsive to 8-Aminoadenosine (8-NH 2 -Ado), an adenosine analog previously …
Number of citations: 22 ashpublications.org
K Tatani, M Hiratochi, Y Nonaka, M Isaji… - ACS Medicinal …, 2015 - ACS Publications
… we successfully identified 8-aminoadenosine derivatives as a … structural requirements of 8-aminoadenosine derivatives for … , we successfully identified 8-aminoadenosine derivative 12, …
Number of citations: 15 0-pubs-acs-org.brum.beds.ac.uk
M Shanmugam, SK McBrayer, J Qian, K Raikoff… - Journal of Biological …, 2009 - ASBMB
… the purine analogue 8-aminoadenosine to … 8-aminoadenosine, and accordingly, no activation of autophagy was observed. However, these cells can be sensitized to 8-aminoadenosine …
Number of citations: 52 www.jbc.org
J Hovinen, C Glemarec, A Sandström, C Sund… - Tetrahedron, 1991 - Elsevier
… (6b) and 8bromoadenosine (2b) and corresponding guanosine derivatives have been shown to be predominantly in a syn conformation while 8-aminoadenosine (4b) and 8-…
S BLANQUET, G FAYAT, M POIRET… - European Journal of …, 1975 - Wiley Online Library
Adenosine and 8‐aminoadenosine, both competitive inhibitors of ATP‐Mg 2+ in the ATP‐PP i exchange reaction catalyzed by methionyl‐tRNA synthetase, are used to investigate the …
S Meike, T Yamamori, H Yasui, M Eitaki… - Journal of radiation …, 2011 - jstage.jst.go.jp
The combination of a chemotherapeutic agent and radiation is widely applied to enhance cell death in solid tumor cells in cancer treatment. The purine analogue 8-aminoadenosine (8-…
Number of citations: 5 www.jstage.jst.go.jp
M Frieden, A Aviñó, R Eritja - Nucleosides, Nucleotides and …, 2003 - Taylor & Francis
… The reaction with compound 6 was completed after 16 h, giving one single product that was characterized as 8-aminoadenosine (7) 14 . H-NMR (DMSO-d 6 ): 7.89 (s, 1H, H-2), 6.54 (m, …
H Sawai, A Hirano, H Mori, K Shinozuka… - Journal of medicinal …, 2003 - ACS Publications
… We have also prepared a series of 8-aminoadenosine analogues of 2−5A by the same methodology to examine the effect of an amino group at the 8-position on the biological activity. …
Number of citations: 20 0-pubs-acs-org.brum.beds.ac.uk
A Polotskaia, S Hoffman, NL Krett, M Shanmugam… - Molecular cancer …, 2012 - AACR
8-Amino-adenosine (8-NH 2 -Ado) is a ribose sugar nucleoside analogue that reduces cellular ATP levels and inhibits mRNA synthesis. Estrogen receptor-negative (ER−) metastatic …
Number of citations: 11 aacrjournals.org
E Yousefi-Salakdeh, M Murtola, A Zetterberg… - Bioorganic & Medicinal …, 2006 - Elsevier
… 8-Aminoadenosine displays a K i 300 times lower than that of adenosine. It has been suggested that with the 8-aminoadenosine… The inhibitory effects found with 8-aminoadenosine and …

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